molecular formula C27H39F7O B232579 25,26,26,26,27,27,27-Heptafluorocholesterol CAS No. 153463-21-9

25,26,26,26,27,27,27-Heptafluorocholesterol

Cat. No. B232579
CAS RN: 153463-21-9
M. Wt: 512.6 g/mol
InChI Key: DUAIJEYNEJQOCE-OLSVQSNTSA-N
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Description

25,26,26,26,27,27,27-Heptafluorocholesterol, also known as F7-Cholesterol, is a fluorinated derivative of cholesterol . It is a cholesterol analog and is used as a helper lipid in conjunction with vectors for DNA transfection . It has potential biological applications .


Molecular Structure Analysis

The molecular formula of this compound is C27H39OF7 . The molecular weight is 512.59 g/mol . The InChI key is DUAIJEYNEJQOCE-OLSVQSNTSA-N .


Physical And Chemical Properties Analysis

F7-Cholesterol is a powder . It is not hygroscopic and not light sensitive . The storage temperature is -20°C .

Scientific Research Applications

  • Isotope Labeling for Biological Investigations : F7-cholesterol has been synthesized with deuterium or tritium labels for use in biological research, particularly for high chemical purity and specific activity studies (Su, Wilson, & Schroepfer, 1999).

  • Effects on Serum Cholesterol and Sterol Synthesis : F7-cholesterol analogs have been shown to affect serum cholesterol levels and food consumption in rats. Their metabolism to oxygenated metabolites plays a significant role in these effects (Gerst et al., 1994).

  • Investigation of Sterol Properties and Effects on Cells : The properties of F7-cholesterol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cells have been explored. The study also discusses its chromatographic and mass spectral properties (Wilson et al., 1994).

  • Applications in Cardiovascular Research : Research on analogs of F7-cholesterol, such as 26-aminocholesterol and 27-hydroxycholesterol, has been conducted to understand their impact on arterial myocyte proliferation and cholesterol homeostasis, which is crucial for cardiovascular health (Corsini et al., 1995).

  • Synthesis and Properties for Medical Applications : The synthesis and properties of various F7-cholesterol analogs have been studied for their potential regulatory effects on cholesterol metabolism in mammalian cells (Swaminathan et al., 1993).

  • Interfacial Properties in Biological Systems : The interfacial properties of F7-cholesterol, in comparison with cholesterol and other derivatives, have been characterized, which is important for understanding membrane dynamics and lipid interactions (Kauffman, Westerman, & Carey, 2000).

  • Analysis in Clinical Chemistry : F7-cholesterol has been used as an internal standard in mass fragmentographic methods for determining total cholesterol in serum, highlighting its utility in clinical chemistry (Wolthers, Hindriks, Muskiet, & Groen, 1980).

  • Antiviral Activity : Studies have shown that oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol, which are structurally related to F7-cholesterol, exhibit significant antiviral activities against various pathogenic viruses (Civra et al., 2014).

Mechanism of Action

F7-Cholesterol has a negative dipole moment . It rescues hedgehog signaling in sterol-depleted cells . The molecular orientation and phospholipid interaction of F7-cholesterol is similar to hydrogenated cholesterol .

Safety and Hazards

The safety data sheet indicates that 25,26,26,26,27,27,27-Heptafluorocholesterol is not a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAIJEYNEJQOCE-OLSVQSNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897495
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153463-21-9
Record name 25,26,26,26,27,27,27-Heptafluorocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?

A1: Research indicates that this compound exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []

Q2: Does this compound influence cholesterol metabolism in a similar way to its non-fluorinated analog?

A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that this compound has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.

Q3: What are the advantages of incorporating deuterium or tritium into the structure of this compound for research purposes?

A3: The synthesis of this compound labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []

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